N-(4-{[4-(pyrazin-2-yloxy)piperidin-1-yl]sulfonyl}phenyl)acetamide
Overview
Description
Scientific Research Applications
N-(4-{[4-(pyrazin-2-yloxy)piperidin-1-yl]sulfonyl}phenyl)acetamide has a variety of scientific research applications. It has been used as a starting material for the synthesis of other compounds, such as the highly potent antifungal agent fluconazole. It has also been used in the synthesis of peptide-based drugs, such as the anti-cancer drug sunitinib. In addition, it has been used as a tool to study biochemical and physiological processes, such as the regulation of gene expression.
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting potential targets within this bacterial species.
Mode of Action
It’s known that the compound interacts with its targets, leading to changes that result in its pharmacological effects .
Biochemical Pathways
Given its potential anti-tubercular activity , it may interfere with pathways essential for the survival and replication of Mycobacterium tuberculosis.
Result of Action
It has been suggested that similar compounds exhibit significant activity against mycobacterium tuberculosis h37ra , indicating that the compound may have a bactericidal or bacteriostatic effect on this organism.
Advantages and Limitations for Lab Experiments
N-(4-{[4-(pyrazin-2-yloxy)piperidin-1-yl]sulfonyl}phenyl)acetamide has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and can be used as a starting material for the synthesis of other compounds. Another advantage is that it has a wide range of biochemical and physiological effects, which makes it useful for studying a variety of biological processes. However, it also has some limitations, such as its relatively low solubility in water and its potential to react with other compounds.
Future Directions
N-(4-{[4-(pyrazin-2-yloxy)piperidin-1-yl]sulfonyl}phenyl)acetamide has a variety of potential future directions. One potential direction is the development of new compounds based on its structure. Another potential direction is the further study of its biochemical and physiological effects, such as its potential role in the regulation of gene expression. In addition, it could be used as a tool to study the effects of drugs on biochemical and physiological processes. Finally, it could be used in the development of new drugs, such as anti-cancer drugs.
Synthesis Methods
N-(4-{[4-(pyrazin-2-yloxy)piperidin-1-yl]sulfonyl}phenyl)acetamide can be synthesized in a variety of ways. The most common method is a condensation reaction between 4-amino-2-pyrazinecarboxylic acid and 4-chlorobenzene-sulfonyl chloride in the presence of a base, such as sodium hydroxide. The reaction yields the desired product in a relatively high yield. Other methods of synthesis include the reaction of 4-amino-2-pyrazinecarboxylic acid and 4-chlorobenzene-sulfonyl chloride in the presence of a base and a catalyst, such as piperidine or triethylamine.
Biochemical Analysis
Biochemical Properties
Acetamide, N-[4-[[4-(2-pyrazinyloxy)-1-piperidinyl]sulfonyl]phenyl]- plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific enzymes that are involved in metabolic pathways, thereby influencing their activity. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and modulate the enzyme’s activity .
Cellular Effects
The effects of Acetamide, N-[4-[[4-(2-pyrazinyloxy)-1-piperidinyl]sulfonyl]phenyl]- on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to altered gene expression patterns and metabolic fluxes. These changes can result in varied cellular responses, including proliferation, differentiation, or apoptosis .
Molecular Mechanism
The molecular mechanism of action of Acetamide, N-[4-[[4-(2-pyrazinyloxy)-1-piperidinyl]sulfonyl]phenyl]- involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The compound binds to the active site of enzymes, either blocking substrate access or facilitating the catalytic process. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Acetamide, N-[4-[[4-(2-pyrazinyloxy)-1-piperidinyl]sulfonyl]phenyl]- change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, although the exact nature of these effects can vary .
Dosage Effects in Animal Models
The effects of Acetamide, N-[4-[[4-(2-pyrazinyloxy)-1-piperidinyl]sulfonyl]phenyl]- vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
Acetamide, N-[4-[[4-(2-pyrazinyloxy)-1-piperidinyl]sulfonyl]phenyl]- is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes, influencing metabolic flux and metabolite levels. The compound can modulate the activity of key metabolic enzymes, thereby altering the flow of metabolites through various pathways. This can have significant implications for cellular metabolism and overall cellular function .
Transport and Distribution
The transport and distribution of Acetamide, N-[4-[[4-(2-pyrazinyloxy)-1-piperidinyl]sulfonyl]phenyl]- within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution can influence its efficacy and toxicity, as its localization within certain tissues or cells can enhance or mitigate its effects .
Subcellular Localization
The subcellular localization of Acetamide, N-[4-[[4-(2-pyrazinyloxy)-1-piperidinyl]sulfonyl]phenyl]- is a critical factor in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can exert its effects. Targeting signals or post-translational modifications may play a role in directing the compound to its site of action. This localization is essential for its interaction with specific biomolecules and its overall biochemical activity .
properties
IUPAC Name |
N-[4-(4-pyrazin-2-yloxypiperidin-1-yl)sulfonylphenyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c1-13(22)20-14-2-4-16(5-3-14)26(23,24)21-10-6-15(7-11-21)25-17-12-18-8-9-19-17/h2-5,8-9,12,15H,6-7,10-11H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYXKMRRQQQOKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=NC=CN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201159347 | |
Record name | Acetamide, N-[4-[[4-(2-pyrazinyloxy)-1-piperidinyl]sulfonyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201159347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1448128-26-4 | |
Record name | Acetamide, N-[4-[[4-(2-pyrazinyloxy)-1-piperidinyl]sulfonyl]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1448128-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, N-[4-[[4-(2-pyrazinyloxy)-1-piperidinyl]sulfonyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201159347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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